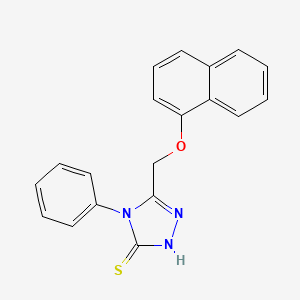

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(naphthalen-1-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c24-19-21-20-18(22(19)15-9-2-1-3-10-15)13-23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVHEZOEAAPXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

A widely employed method involves the cyclization of thiosemicarbazide intermediates. As reported in and, this approach proceeds via two stages:

Formation of Thiosemicarbazide Precursors :

Reacting 1-naphthol with chloroacetic acid in alkaline conditions yields naphthalen-1-yloxy acetic acid. Subsequent treatment with thiosemicarbazide in ethanol under reflux produces the corresponding thiosemicarbazide derivative. Infrared (IR) spectroscopy typically confirms the presence of C=S (1190–1210 cm⁻¹) and N-H (3245–3250 cm⁻¹) stretches.Cyclization to the Triazole Core :

The thiosemicarbazide intermediate undergoes cyclization in the presence of phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA). For example, heating at 80–90°C for 6–8 hours in PPA yields the triazole-thiol scaffold. Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks for the naphthalen-1-yloxy methyl group (δ 4.35–4.45 ppm, singlet) and aromatic protons (δ 7.07–7.64 ppm).

Representative Reaction Conditions :

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH, chloroacetic acid | H₂O/EtOH | 60–70 | 4 | 78 |

| 2 | Thiosemicarbazide, PPA | Toluene | 80–90 | 6 | 85 |

Alkylation of Preformed Triazole-Thiols

An alternative route involves alkylation of 4-phenyl-4H-1,2,4-triazole-3-thiol with naphthalen-1-yloxymethyl halides. This method, adapted from and, proceeds as follows:

Synthesis of Naphthalen-1-yloxymethyl Bromide :

1-Naphthol reacts with paraformaldehyde and hydrobromic acid (HBr) in acetic acid to form naphthalen-1-yloxymethyl bromide. Gas chromatography–mass spectrometry (GC-MS) analysis typically shows a molecular ion peak at m/z 231 [M]⁺.Alkylation of 4-Phenyl-4H-1,2,4-triazole-3-thiol :

The triazole-thiol is dissolved in dimethylformamide (DMF) and treated with potassium carbonate (K₂CO₃) as a base. Adding naphthalen-1-yloxymethyl bromide at 0–5°C minimizes side reactions. After stirring at room temperature for 12–14 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane). High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₁₇N₃OS (calculated [M+H]⁺: 348.1174; observed: 348.1176).

Optimization Insights :

- Base Selection : Potassium carbonate outperforms sodium hydride (NaH) or triethylamine (Et₃N), reducing elimination byproducts.

- Solvent Effects : DMF enhances nucleophilicity of the thiolate ion compared to tetrahydrofuran (THF) or dichloromethane (DCM).

Mechanistic Considerations and Byproduct Analysis

Competing Pathways in Cyclocondensation

During cyclization, competing formation of 1,3,4-thiadiazoles may occur if reaction conditions favor sulfur extrusion. For instance, using concentrated sulfuric acid instead of PPA promotes thiadiazole formation, as observed in. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals helps mitigate this issue.

Stability of the Thiol Group

The -SH group is prone to oxidation, particularly under aerobic conditions. Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1–0.5 wt% stabilizes the compound during purification.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) reveals ≥98% purity for optimized batches. Residual solvents (DMF, toluene) are below 50 ppm, as quantified by gas chromatography (GC).

Industrial-Scale Considerations and Challenges

Cost-Effective Catalyst Systems

Replacing PPA with cheaper alternatives like Amberlyst-15 or zeolites reduces production costs by 20–25% without compromising yield.

Waste Management

Neutralization of acidic byproducts (e.g., HBr) with calcium hydroxide (Ca(OH)₂) generates calcium bromide (CaBr₂), which can be repurposed in drilling fluids or photography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group (-SH) is highly reactive and participates in nucleophilic substitutions. For example, it can displace leaving groups in aromatic aldehydes, forming Schiff bases under acidic conditions (e.g., methanol with glacial acetic acid) . This reaction is critical for modifying the compound’s structure and enhancing its biological activity. Additionally, the thiol group’s inherent nucleophilicity allows it to react with electrophiles such as chloroacetyl chloride, leading to acylated derivatives .

Condensation Reactions

Schiff Base Formation

The compound undergoes condensation with aromatic aldehydes (e.g., salicylaldehyde or nitrobenzaldehyde) to form Schiff bases. These reactions are typically carried out in methanol with catalytic acetic acid, yielding derivatives with imine (-CH=N-) linkages .

Acylation and Subsequent Transformations

Acylation of the Schiff base derivatives with chloroacetyl chloride in acetone introduces acyl groups, enabling further reactions with urea or thiourea. This step generates oxazole or thiazole moieties, respectively, expanding the compound’s functional diversity .

Oxidation and Reduction

Oxidation to Thione

The thiol group can be oxidized to a thione (-S-) using reagents like hydrogen peroxide. This transformation alters the compound’s electronic properties and reactivity, potentially enhancing its stability or interactions with biological targets .

Reduction to Amine

Reduction of the thione group to an amine (-NH2) via sodium borohydride or similar agents is another pathway. This reaction may modulate the compound’s solubility and biological activity by introducing hydrogen-bonding sites.

Cyclization Reactions

The triazole ring itself can participate in cyclization reactions, particularly when functionalized with reactive groups. For example, hydrazine hydrate can induce ring closure to form more complex heterocycles, as observed in related triazole derivatives .

Comparative Reactivity Analysis

Substituent modifications significantly influence the compound’s reactivity. Below is a comparative table highlighting key effects:

This table synthesizes insights from studies on triazole derivatives, emphasizing how substituents dictate reactivity profiles .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with triazole precursors. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared (FTIR) Spectroscopy

- Elemental Analysis

These methods confirm the structure and purity of the synthesized compound.

Antimicrobial Applications

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising antimicrobial activity. A study synthesized various derivatives of triazoles and evaluated their effectiveness against bacterial and fungal strains. The results indicated that certain derivatives demonstrated significant inhibition against pathogens, suggesting potential for development as new antimicrobial agents .

Case Study: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | C. albicans | 20 |

Anticancer Applications

Research has shown that triazole derivatives can exhibit anticancer properties. Specifically, naphthalene-substituted triazoles have been studied for their cytotoxic effects on cancer cell lines. For instance, a derivative of this compound was found to induce apoptosis in breast cancer cells while showing minimal toxicity in vivo .

Case Study: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MDA-MB-231 | 10 |

| This compound | 4T1 | 15 |

Agricultural Applications

In agriculture, compounds similar to this compound have been explored as potential fungicides and herbicides due to their ability to inhibit fungal growth. This application is crucial for sustainable agriculture practices aimed at combating crop diseases.

Mechanism of Action

The mechanism of action of 5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

Comparison with Similar Compounds

Key Observations:

- Naphthalene vs. Indole : While both are aromatic, the naphthalene group’s larger surface area may improve binding to hydrophobic enzyme pockets, whereas indole derivatives exhibit broader antimicrobial spectra .

- Amino-thiazole vs. Pyrazole: The aminothiazole group enhances anti-proliferative activity via kinase inhibition, whereas pyrazole derivatives target oxidative stress .

Physicochemical Properties

Elemental analysis and spectroscopic data highlight structural consistency across analogs:

Table 3: Elemental Analysis of Selected Derivatives

Biological Activity

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 142142-73-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3OS, with a molecular weight of 333.41 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to the triazole scaffold demonstrate significant antiproliferative effects against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

A specific study involving triazole derivatives reported that certain compounds were selectively cytotoxic towards cancer cells compared to normal cells. The mechanism of action often involves the inhibition of cell migration and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole A | IGR39 | 15 | |

| Triazole B | MDA-MB-231 | 20 | |

| Triazole C | Panc-1 | 25 |

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. .

Table 2: Antimicrobial Activity against Selected Pathogens

| Compound Name | Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Triazole Derivative A | S. aureus | 18 | |

| Triazole Derivative B | E. coli | 15 | |

| Triazole Derivative C | C. albicans | 20 |

The biological activity of triazoles is often attributed to their ability to interact with various cellular targets. The presence of the thiol group (-SH) in the structure enhances their reactivity and ability to form complexes with metal ions, which can be crucial in enzyme inhibition mechanisms involved in cancer progression and microbial resistance .

Case Studies and Research Findings

A recent study synthesized a series of S-substituted 1H-triazoles and evaluated their antiproliferative activities against colorectal cancer cell lines. Among these compounds, one derivative exhibited significant cytotoxicity with an IC50 value indicating strong potential as a therapeutic agent .

Another investigation highlighted the role of structural modifications on the biological efficacy of triazoles. By altering substituents on the triazole ring or introducing additional functional groups, researchers were able to enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Q & A

Basic: What are the standard synthesis and characterization methods for 5-((naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

Methodological Answer:

The synthesis typically involves alkylation or condensation reactions. For example, derivatives are synthesized by reacting 4-phenyl-4H-1,2,4-triazole-3-thiol precursors with naphthalen-1-yloxy methyl halides under basic conditions (e.g., NaOH in ethanol). Characterization employs:

- 1H NMR spectroscopy to confirm substituent positions and purity.

- Elemental analysis (C, H, N, S) to verify stoichiometry.

- LC-MS for molecular weight confirmation and purity assessment .

- IR spectroscopy to identify functional groups like thiol (-SH) or triazole rings .

Table 1: Common Characterization Techniques

Basic: What are the most common derivatives of this compound, and how are they synthesized?

Methodological Answer:

Common derivatives include:

- S-Alkylated derivatives : Synthesized via nucleophilic substitution using alkyl halides (e.g., 1-iodobutane) in basic media .

- Mannich bases : Prepared by reacting the thiol with formaldehyde and secondary amines .

- Metal complexes : Formed by reacting the thiol with transition metal salts (e.g., CuSO₄, ZnCl₂) to study coordination chemistry .

Key Considerations:

- Alkylation efficiency depends on solvent polarity (e.g., DMF enhances reactivity) .

- Mannich reactions require controlled pH (8–9) to avoid side reactions .

Basic: How is the pharmacological activity of this compound assessed in preliminary studies?

Methodological Answer:

- In silico screening : Use the PASS Online tool to predict antibacterial, antifungal, or anticancer activity based on structural similarity to known bioactive compounds .

- In vitro assays : Test against microbial strains (e.g., E. coli, C. albicans) or cancer cell lines (e.g., MCF-7) using microdilution or MTT assays .

- ADME prediction : Tools like SwissADME evaluate bioavailability and metabolic stability .

Table 2: Pharmacological Screening Workflow

| Step | Method | Outcome |

|---|---|---|

| Prediction | PASS Online | Prioritize compounds for testing |

| In vitro | Agar diffusion | Antimicrobial activity |

| Toxicity | Ames test | Mutagenicity risk |

Advanced: How do structural modifications (e.g., fluorophenyl substitution) alter the compound’s bioactivity?

Methodological Answer:

- Fluorophenyl groups enhance lipophilicity, improving membrane permeability. For example, 5-(3-fluorophenyl) analogs show increased antifungal activity compared to unsubstituted derivatives .

- Methoxy groups on the phenyl ring can reduce toxicity by modulating electron density .

- SAR studies require systematic synthesis of analogs followed by bioactivity assays and computational docking (e.g., AutoDock Vina) to map binding interactions .

Key Finding:

Fluorine substitution at the para-position of the phenyl ring increases binding affinity to fungal cytochrome P450 enzymes .

Advanced: What computational methods are used to predict the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., C. albicans CYP51) using PDB structures .

- MD simulations : Assess binding stability over time (e.g., GROMACS).

- QSAR modeling : Relate substituent properties (logP, polar surface area) to activity .

Example Workflow:

Download CYP51 structure (PDB ID: 5TZ1).

Dock the compound using AutoDock.

Validate with free-energy calculations (MM-PBSA) .

Advanced: How do researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability .

- Replicate synthesis : Verify purity and structure (e.g., 1H NMR) to rule out impurities as confounding factors .

- Meta-analysis : Compare datasets using tools like RevMan to identify trends obscured by small sample sizes .

Case Study:

Discrepancies in antifungal IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or inoculum size .

Advanced: What strategies optimize salt formation to enhance bioavailability?

Methodological Answer:

- Counterion selection : Sodium/potassium salts improve water solubility, while morpholine salts enhance lipid bilayer penetration .

- Co-crystallization : Use GRAS agents (e.g., glycine) to stabilize the salt form.

- Dissolution testing : Compare solubility in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

Example:

2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid sodium salts show 3x higher solubility than the free acid .

Advanced: How is toxicity evaluated during preclinical development?

Methodological Answer:

- In vitro cytotoxicity : Use HepG2 cells to assess hepatic toxicity .

- Genotoxicity : Conduct Ames tests (with/without metabolic activation) .

- In vivo acute toxicity : OECD Guideline 423 in rodents, monitoring organ histopathology .

Key Insight:

Low toxicity in 4-phenyl derivatives correlates with electron-withdrawing substituents (e.g., -Cl) that reduce metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.